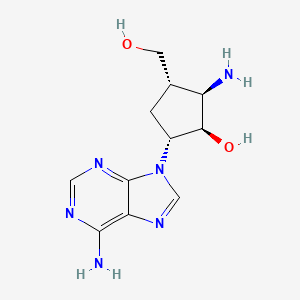

Carbocyclic-3'-amino-adenosine

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

61865-69-8 |

|---|---|

Molecular Formula |

C11H16N6O2 |

Molecular Weight |

264.28 g/mol |

IUPAC Name |

(1R,2R,3S,5R)-2-amino-5-(6-aminopurin-9-yl)-3-(hydroxymethyl)cyclopentan-1-ol |

InChI |

InChI=1S/C11H16N6O2/c12-7-5(2-18)1-6(9(7)19)17-4-16-8-10(13)14-3-15-11(8)17/h3-7,9,18-19H,1-2,12H2,(H2,13,14,15)/t5-,6-,7-,9+/m1/s1 |

InChI Key |

WYMIIYMQKKFLES-PULFBKJNSA-N |

Isomeric SMILES |

C1[C@@H]([C@H]([C@H]([C@@H]1N2C=NC3=C(N=CN=C32)N)O)N)CO |

Canonical SMILES |

C1C(C(C(C1N2C=NC3=C(N=CN=C32)N)O)N)CO |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Derivatization of Carbocyclic 3 Amino Adenosine

Advanced Stereoselective Synthesis Strategies for Carbocyclic Nucleosides

The synthesis of carbocyclic nucleosides, where a carbocyclic ring replaces the furanose moiety of natural nucleosides, presents significant stereochemical challenges. The creation of multiple stereocenters on the carbocyclic scaffold with precise control is paramount for achieving biologically active compounds. Various strategies have been developed to address this, ranging from the use of chiral starting materials to the application of asymmetric catalysis.

Enantioselective Approaches to Chiral Carbocyclic Scaffolds

The enantioselective synthesis of chiral carbocyclic scaffolds is a cornerstone of carbocyclic nucleoside synthesis. These approaches aim to establish the correct stereochemistry early in the synthetic sequence, which is then carried through to the final product.

One common strategy involves starting from a chiral pool material, such as D-ribose or other sugars. nih.govthieme-connect.de For example, D-ribose can be converted into a cyclopentenone intermediate, which serves as a versatile precursor for further functionalization. nih.gov Another approach utilizes chiral starting materials like (1R, 5S)-2-oxabicyclo[3.3.0]oct-6-en-3-one to produce optically pure carbocyclic α-L-isomeric homonucleosides. tandfonline.comtandfonline.com

Asymmetric catalysis has emerged as a powerful tool for the enantioselective synthesis of carbocyclic nucleosides. thieme-connect.denih.gov This includes methods like:

Asymmetric Suzuki-Miyaura-type coupling reactions to form key C-C bonds. nih.gov

Asymmetric Michael-initiated cyclopropanation to construct chiral cyclopropyl (B3062369) pyrimidine (B1678525) carbocyclic nucleoside analogues. researchgate.net

[3+2] Cycloaddition reactions using azomethine ylides and nucleobase-substituted acrylates. thieme-connect.de

These catalytic methods offer the advantage of generating chirality from achiral starting materials, often with high efficiency and enantioselectivity. thieme-connect.de

Convergent Synthesis Routes Utilizing Key Intermediates (e.g., Vince Lactam derivatives)

Convergent synthesis strategies involve the separate synthesis of key fragments of the target molecule, which are then coupled together. This approach is often more efficient than linear syntheses for complex molecules. A prominent example in carbocyclic nucleoside synthesis is the use of Vince lactam , or 2-azabicyclo[2.2.1]hept-5-en-3-one, as a versatile chiral building block. nih.govnih.gov

Vince lactam is a crucial precursor for blockbuster antiviral drugs like Carbovir and Abacavir. nih.gov Its rigid bicyclic structure allows for versatile chemical manipulations of the C=C double bond, leading to functionalized γ-lactams and γ-amino acid derivatives with a cyclopentane (B165970) framework. nih.gov For instance, an efficient synthesis of 2'-fluoro-6'-methylene carbocyclic adenosine (B11128) (FMCA) has been developed from Vince lactam through a 16-step sequence involving diazotization, elimination, stereoselective epoxidation, fluorination, and oxidation-reduction. nih.gov The synthesis of various carbocyclic aminonucleosides, including the carbocyclic analogue of 3'-amino-3'-deoxyadenosine, has also been achieved starting from Vince lactam. umn.edu

Regioselective Introduction of the Purine (B94841) Base Moiety

A critical step in the synthesis of carbocyclic nucleosides is the regioselective introduction of the purine base onto the carbocyclic scaffold. The desired point of attachment is typically the N-9 position of the purine ring for adenosine analogues. Several methods are employed to achieve this regioselectivity:

Mitsunobu Reaction: This is a widely used method for coupling an alcohol (the carbocyclic scaffold) with a nucleophile (the purine base) under mild conditions using triphenylphosphine (B44618) (PPh₃) and diethyl azodicarboxylate (DEAD) or a similar azodicarboxylate. tandfonline.comnih.gov

Palladium-Catalyzed Coupling: Palladium(0)-catalyzed reactions can be used to couple the carbocyclic moiety with the purine base. acs.orgacs.org This approach can offer high stereospecificity and efficiency. acs.org For example, the allylic C-O bond in a bicyclic isoxazolidine (B1194047) intermediate can be cleaved with double stereoinversion under palladium(0) catalysis to stereospecifically introduce the heterocyclic base. acs.org

N-alkylation: Direct N-alkylation of the purine base with a suitably functionalized carbocycle can be achieved, although this may sometimes lead to a mixture of N-7 and N-9 isomers, requiring careful control of reaction conditions and protecting groups. tandfonline.com

Enzymatic Transglycosylation: Recombinant nucleoside phosphorylases can be used as biocatalysts for the enzymatic transglycosylation of purine bases, offering an efficient method for the synthesis of purine nucleosides. nih.gov

The choice of method often depends on the specific substrate and the desired stereochemical outcome.

Functional Group Transformations and Protective Chemistry in Total Synthesis

The total synthesis of carbocyclic nucleosides necessitates a sophisticated use of protecting groups to mask reactive functional groups and allow for selective transformations at other sites of the molecule. jocpr.comnih.gov The choice of protecting groups is critical and depends on their stability to various reaction conditions and the ease of their selective removal. jocpr.com

Common protecting groups used in nucleoside synthesis include:

For hydroxyl groups: Silyl ethers (e.g., TBDMS), acetals (e.g., isopropylidene), and trityl ethers (e.g., DMTr). tandfonline.comjocpr.com

For amino groups: Carbamates (e.g., Boc) and acyl groups (e.g., benzoyl). nih.govgoogle.com

Functional group transformations are integral to the synthesis. For example, an azide (B81097) group can be introduced via nucleophilic substitution and subsequently reduced to an amine. nih.govtandfonline.com Other key transformations include oxidations, reductions, and epoxidations to install the desired functionality on the carbocyclic ring. nih.govnih.gov The strategic application of these transformations, in concert with a well-designed protecting group strategy, is essential for the successful synthesis of complex carbocyclic nucleosides like Carbocyclic-3'-amino-adenosine. nih.govtandfonline.com

Synthesis of this compound and its Direct Precursors

The synthesis of this compound involves the strategic construction of the carbocyclic core with the correct stereochemistry, followed by the introduction of the adenine (B156593) base and the crucial 3'-amino group.

Specific Methodologies for 3'-Amino Group Incorporation

The introduction of the 3'-amino group is a key step that defines the target molecule. This is typically achieved through the transformation of a precursor functional group at the 3'-position of the carbocyclic ring.

A common and effective method involves the use of an azide as a precursor to the amine. This strategy generally proceeds through the following steps:

Introduction of a leaving group: A hydroxyl group at the 3'-position is often converted into a good leaving group, such as a mesylate or tosylate. tandfonline.com

Nucleophilic substitution with azide: The leaving group is then displaced by an azide ion (from sodium azide, for example) in an SN2 reaction. This step often proceeds with inversion of stereochemistry. nih.govtandfonline.com

Reduction of the azide: The resulting azide is then reduced to the desired amino group. Common reducing agents for this transformation include triphenylphosphine (Staudinger reaction) followed by hydrolysis, or catalytic hydrogenation. nih.govtandfonline.commdpi.com

An alternative approach involves the regioselective opening of an epoxide . For instance, an epoxide can be opened with sodium azide to introduce both an azide and a hydroxyl group. umn.edu The subsequent reduction of the azide furnishes the amino group.

In the synthesis of truncated 3'-aminocarbanucleosides, the 3'-amino group was introduced by the regioselective opening of an acylinium ion with bromide, followed by treatment of the resulting bromide with sodium azide. nih.gov

| Precursor Functional Group | Reagents for Amino Group Introduction | Key Transformation | Reference |

| Hydroxyl | 1. Mesyl chloride, Et₃N; 2. Sodium azide; 3. PPh₃, H₂O or H₂, Pd/C | Azide reduction | tandfonline.com |

| Epoxide | Sodium azide | Epoxide opening followed by azide reduction | umn.edu |

| Acylinium ion intermediate | 1. Bromide; 2. Sodium azide | Azide displacement of bromide | nih.gov |

Synthesis of Stereoisomers and Their Chromatographic Separation

The stereochemistry of carbocyclic nucleoside analogs is a critical determinant of their biological activity. The synthesis of specific stereoisomers of this compound and related compounds often involves stereoselective reactions and requires robust chromatographic methods for the separation of resulting diastereomers.

A notable example is the stereoselective synthesis of truncated 3'-aminocarbanucleosides. nih.gov The process can begin with a diol intermediate, which undergoes a stereo- and regioselective conversion to a bromoacetate. nih.gov This key step establishes the desired stereochemistry at one of the chiral centers. Subsequent reaction steps, including the introduction of the amino group and the adenine base, can lead to the formation of a mixture of diastereomers.

The separation of these stereoisomers is typically achieved using chromatographic techniques. High-performance liquid chromatography (HPLC) with a chiral stationary phase is a common and effective method for resolving enantiomers and diastereomers of nucleoside analogs. The choice of the chiral column and the mobile phase composition are crucial for achieving optimal separation. In some cases, diastereomeric mixtures of intermediates can be separated by standard silica (B1680970) gel chromatography, taking advantage of the different polarities of the isomers. nih.gov For instance, the separation of axial and equatorial diastereomers of adenosine cyclic 3',5'-phosphate benzyl (B1604629) triesters has been successfully accomplished using this method. nih.gov

Chemical Modifications and Analogs of this compound

To explore the structure-activity relationships (SAR) and optimize the therapeutic potential of this compound, extensive chemical modifications have been undertaken on its core structure. These modifications target the carbocyclic ring, the adenine nucleobase, and involve the attachment of various moieties to enhance its properties.

Derivatization of the Carbocyclic Ring System

Modifications of the carbocyclic ring can significantly impact the conformational preferences of the nucleoside analog, which in turn affects its interaction with target enzymes or receptors.

One approach involves the synthesis of analogs with different carbocyclic ring sizes. For example, carbocyclic nucleosides incorporating a cyclobutyl ring have been synthesized and evaluated for their biological activities. nih.gov Another strategy focuses on creating more rigid structures, such as the North (N)-methanocarba (bicyclo[3.1.0]hexane) system. nih.gov This rigid, fused bicyclic system is designed to lock the molecule in a receptor-preferred conformation. nih.gov

The introduction of substituents on the carbocyclic ring is another common derivatization strategy. For instance, the synthesis of 4-hydroxylated 2-aminocyclohexanecarboxylic acid derivatives has been achieved through methods like iodooxazination.

The table below summarizes some examples of carbocyclic ring modifications in adenosine analogs.

| Ring System Modification | Rationale | Example Compound(s) |

| Cyclobutyl Ring | Exploration of different ring sizes for SAR studies. | Cyclobutyl adenosine analogs nih.gov |

| (N)-Methanocarba | Introduction of conformational rigidity to favor a specific receptor-bound state. | MRS3558 nih.gov |

| Hydroxylation | Introduction of polar groups to potentially alter solubility and binding interactions. | 4-hydroxylated 2-aminocyclohexanecarboxylic acid derivatives |

Modifications to the Adenine Nucleobase

The adenine nucleobase offers several sites for chemical modification, with the N6 and C2 positions being particularly important for modulating the affinity and selectivity of adenosine receptor ligands.

Substitutions at the N6-position of adenosine and its analogs are well-established for enhancing affinity for adenosine receptors. nih.gov For example, the introduction of a 3-iodobenzyl group at the N6-position can significantly increase binding affinity. nih.gov "Click chemistry" has also been employed to attach various moieties to the N6-position through a triazole linker, allowing for the conjugation to larger carriers. nih.gov

Modifications at the C2 position of the adenine ring have also been explored. The introduction of a simple fluoro or chloro group at this position can dramatically alter the efficacy of the adenosine derivative, in some cases converting an agonist into an antagonist. nih.gov

The following table highlights key modifications to the adenine nucleobase in adenosine analogs.

| Modification Site | Substituent | Effect |

| N6-position | 3-Iodobenzyl | Increased binding affinity for adenosine receptors. nih.gov |

| N6-position | Alkynyl groups for "click" chemistry | Allows for conjugation to macromolecular carriers. nih.gov |

| C2-position | Fluoro or Chloro | Can diminish efficacy and convert agonists to antagonists. nih.gov |

Prodrug Strategies for Enhanced Cellular Entry or Activation (e.g., phosphoramidates)

A significant challenge in the development of nucleoside analog therapeutics is their inefficient conversion to the active triphosphate form within the cell. The initial phosphorylation step is often a rate-limiting factor. To overcome this, prodrug strategies have been developed, with the phosphoramidate (B1195095) (ProTide) approach being particularly successful for carbocyclic nucleosides. researchgate.netnih.gov

Phosphoramidate prodrugs mask the nucleoside monophosphate, allowing the molecule to bypass the first phosphorylation step. researchgate.netresearchgate.net These prodrugs typically consist of an aryloxy group and an amino acid ester moiety attached to the phosphorus atom. nih.gov This design enhances cell permeability. Once inside the cell, the promoieties are cleaved by cellular enzymes to release the nucleoside monophosphate, which can then be further phosphorylated to the active triphosphate. nih.gov

The application of ProTide technology to carbocyclic adenosine derivatives has been shown to significantly improve their antiviral potency. researchgate.netnih.gov The structure of the aryl, ester, and amino acid components of the phosphoramidate can be varied to fine-tune the antiviral activity and metabolic stability of the prodrug. researchgate.net

Conjugation with Peptidic Moieties for Targeted Delivery or Enhanced Activity (e.g., ARCs)

Conjugating this compound and its analogs to peptides can offer several advantages, including targeted delivery to specific cells or tissues and enhanced biological activity. These constructs are often referred to as Antibody-Radionuclide Conjugates (ARCs) when a radionuclide is involved for imaging or therapy, or more broadly as peptide-drug conjugates (PDCs).

The conjugation of peptides to small molecules like nucleoside analogs can be achieved through various chemical strategies. irbm.com These include the formation of stable linkages such as thioethers, oximes, and triazoles. irbm.com "Click chemistry," utilizing the reaction between an azide and an alkyne, is a particularly efficient method for site-specific derivatization. irbm.com The peptide can be attached at different positions on the nucleoside analog, such as the N6-position of the adenine ring or a functionalized part of the carbocyclic ring. nih.gov

The peptide component can be a cell-penetrating peptide (CPP) to enhance cellular uptake, or a ligand that targets a specific receptor overexpressed on cancer cells, for example. nih.gov This targeted approach aims to increase the concentration of the cytotoxic drug at the site of action, thereby improving efficacy and reducing off-target side effects. The linker connecting the peptide and the drug plays a crucial role and can be designed to be stable in circulation but cleavable within the target cell to release the active drug.

Molecular Mechanisms of Action and Biological Targets

Interference with Nucleic Acid Metabolism and Replication

The primary mechanism by which carbocyclic-3'-amino-adenosine exerts its biological effects is through the disruption of nucleic acid metabolism and replication. ontosight.ai As a nucleoside analog, it can be processed by cellular enzymes and incorporated into growing DNA or RNA chains, or it can inhibit the enzymes involved in synthesizing these crucial macromolecules.

Inhibition of Viral DNA/RNA Synthesis and Polymerase Activity

Research has demonstrated that this compound and related carbocyclic nucleoside analogs can effectively inhibit the replication of various viruses by interfering with viral DNA synthesis. ontosight.ai Once inside a cell, these analogs can be phosphorylated to their active triphosphate forms. These triphosphate derivatives then act as competitive inhibitors of viral DNA and RNA polymerases, the enzymes responsible for building the viral genetic material. By competing with the natural nucleotides, they can slow down or halt the replication process. ontosight.aimdpi.com Furthermore, some analogs can be incorporated into the growing viral nucleic acid chain, leading to premature termination of synthesis. ontosight.ai

The specificity of these analogs for viral polymerases over host cell polymerases is a critical factor in their therapeutic potential, as it allows for selective targeting of infected cells. mdpi.com For instance, Sofosbuvir, a uridine (B1682114) analog, is converted into its active triphosphate form within the cell and acts as a substrate for the HCV NS5B polymerase, an RNA-dependent RNA polymerase. Its incorporation into the elongating RNA chain leads to the termination of viral replication. mdpi.com

Interaction with Reverse Transcriptase Enzymes

Reverse transcriptase is a viral polymerase essential for the replication of retroviruses, such as HIV. This enzyme synthesizes DNA from an RNA template, a process that is a key target for antiviral therapies. The 5'-triphosphate of the carbocyclic analog of 2'-deoxyguanosine (B1662781) (CdG-TP) has been shown to be a potent competitive inhibitor of HIV-1 reverse transcriptase. nih.govnih.gov It competes with the natural substrate, dGTP, for incorporation into the newly synthesized DNA strand. nih.gov While CdG-TP can be incorporated into the DNA chain by HIV-1 reverse transcriptase, the subsequent extension of that chain is significantly impaired, indicating that the substitution of the ribose sugar with a cyclopentane (B165970) ring is not well-tolerated by the enzyme. nih.gov This ultimately disrupts the viral life cycle.

Lethal Mutagenesis and Chain Termination Mechanisms

Beyond simple inhibition, some nucleoside analogs can induce lethal mutagenesis. This occurs when the analog is incorporated into the viral genome and, due to its altered structure, causes errors during subsequent rounds of replication. This accumulation of mutations can eventually lead to a non-viable viral population.

The more direct mechanism of action for many nucleoside analogs, including this compound derivatives, is chain termination. ontosight.ai After being converted to their triphosphate form, these analogs are incorporated into a growing DNA or RNA strand by a viral polymerase. Because they often lack the 3'-hydroxyl group necessary for the formation of the next phosphodiester bond, the elongation of the nucleic acid chain is halted. ontosight.ai This premature termination effectively stops viral replication.

Modulation of Enzyme Activity

In addition to directly interfering with nucleic acid synthesis, this compound and its analogs can exert their effects by modulating the activity of key cellular enzymes involved in nucleoside metabolism.

Adenosine (B11128) Kinase (ADK) as a Metabolic Target and Activating Enzyme

Adenosine kinase (ADK) is a crucial enzyme that catalyzes the phosphorylation of adenosine to adenosine monophosphate (AMP). nih.gov This is the first step in the "salvage pathway" for purine (B94841) nucleotides, and it is also the activating step for many nucleoside analog prodrugs. nih.gov For this compound to become an active inhibitor of DNA or RNA synthesis, it must first be phosphorylated to its monophosphate form, a reaction that can be catalyzed by ADK.

The efficiency of this phosphorylation can significantly impact the potency of the analog. Modifications to the adenosine structure, such as those in carbocyclic analogs, can affect how well they are recognized and phosphorylated by ADK. nih.gov Therefore, ADK acts as both a metabolic target and a critical activating enzyme for this class of compounds.

S-Adenosylhomocysteine Hydrolase (SAHH) Inhibition and its Downstream Effects

S-adenosylhomocysteine hydrolase (SAHH) is another key enzyme in cellular metabolism. It catalyzes the reversible hydrolysis of S-adenosyl-L-homocysteine (SAH) to adenosine and homocysteine. frontiersin.org SAH is a product of methylation reactions that use S-adenosylmethionine (SAM) as the methyl donor. The accumulation of SAH is inhibitory to these essential methylation processes.

Various carbocyclic adenosine analogs, such as the carbocyclic analog of 3-deazaadenosine, are potent competitive inhibitors of SAHH. nih.govnih.gov By inhibiting SAHH, these analogs cause an increase in the intracellular concentration of SAH. nih.gov This, in turn, inhibits SAM-dependent methyltransferases, which are vital for numerous cellular functions, including the methylation of viral mRNA caps. nih.gov This disruption of methylation provides a broad-spectrum antiviral effect against a range of viruses. nih.gov

Interaction with Basophilic Protein Kinases (e.g., PKA catalytic subunit)

Protein Kinase A (PKA) is a crucial enzyme in cellular signaling, typically activated by the second messenger cyclic adenosine monophosphate (cAMP). nih.govnih.govwikipedia.orgyoutube.com The activation of PKA involves the binding of cAMP to its regulatory subunits, which then release the catalytic subunits. nih.govnih.govyoutube.com These active catalytic subunits go on to phosphorylate specific protein targets on serine or threonine residues, thereby regulating a multitude of cellular processes including metabolism, gene transcription, and cell division. nih.gov

While the canonical activation of PKA is cAMP-dependent, the direct interaction of this compound with the PKA catalytic subunit has not been extensively documented in publicly available research. The structural similarity of this compound to adenosine suggests a potential for interaction with adenosine-binding sites on various kinases. A study on the catalytic subunit of PKA complexed with adenosine revealed that the binary complex adopts an 'intermediate' conformation, suggesting a degree of conformational flexibility in the enzyme upon ligand binding. psu.edu However, further research is required to determine if this compound can directly modulate the activity of the PKA catalytic subunit and the functional consequences of such an interaction.

Effects on Other Nucleotide Metabolizing Enzymes (e.g., methyltransferases, nucleoside phosphorylases)

Purine nucleoside phosphorylases (PNPs) are another class of enzymes involved in purine metabolism, catalyzing the phosphorolytic cleavage of the glycosidic bond of purine nucleosides. nih.gov The expression of these enzymes is crucial in lymphohemopoietic precursor cells and lymphoid populations. nih.gov As a modified nucleoside, this compound could potentially serve as a substrate or inhibitor for PNP, thereby affecting purine salvage pathways. However, detailed experimental data on the specific effects of this compound on methyltransferases and nucleoside phosphorylases are needed to fully understand its metabolic impact.

Interaction with Purinergic Receptors

Purinergic receptors, particularly the adenosine receptor subtypes (A1, A2A, A2B, and A3), are key targets for adenosine and its analogs. nih.govunifi.it These G protein-coupled receptors (GPCRs) are involved in a wide array of physiological processes. nih.govunifi.it The A1 and A3 receptors typically couple to Gi/o proteins to inhibit adenylyl cyclase and decrease cAMP levels, while the A2A and A2B receptors couple to Gs proteins to stimulate adenylyl cyclase and increase cAMP. nih.govunifi.it

Agonist and Antagonist Activities at Adenosine Receptor Subtypes (A1, A2A, A2B, A3)

The interaction of this compound with adenosine receptor subtypes is a critical aspect of its pharmacological profile. While comprehensive binding affinity data for this specific compound across all receptor subtypes is not widely published, studies on related 3'-aminoadenosine derivatives provide valuable insights. For instance, a study on truncated 3'-aminoadenosine derivatives revealed that their binding affinity for the human A3 adenosine receptor was generally lower than that of a reference antagonist. ontosight.ai This suggests that the 3'-amino modification, in the context of a truncated carbocyclic nucleoside, may not be optimal for high-affinity A3 receptor binding.

However, other research indicates that N6-substituted adenosine analogs can exhibit considerable affinity at the A3 receptor. nih.gov The specific agonist or antagonist activity of a nucleoside analog at different receptor subtypes is highly dependent on its precise chemical structure. For example, some N6-substituted adenosine derivatives act as antagonists at the human A3 receptor. nih.gov The development of macrocyclic A3 adenosine receptor agonists has also shown that modifications linking the N6 and C2 positions can lead to biased signaling, affecting G-protein and β-arrestin2 pathways differently. nih.gov

The table below summarizes the binding affinities of various adenosine receptor ligands, illustrating the range of activities observed with different structural modifications.

| Compound/Ligand | Receptor Subtype | Binding Affinity (Ki, nM) or Activity | Reference |

| CCPA | A3 (human) | 35 (Ki) | nih.gov |

| PHPNECA | A1 | 2.7 (Ki) | umich.edu |

| A2A | 3.1 (Ki) | umich.edu | |

| A3 | 0.42 (Ki) | umich.edu | |

| A2B | 1,100 (EC50) | umich.edu | |

| Various 7-(phenylamino)-pyrazolo[3,4-c]pyridines | A1/A3 | low-micromolar to low-nanomolar (dual antagonists) | nih.gov |

This table presents data for related adenosine analogs to provide context for the potential interactions of this compound.

Mechanistic Insights into Receptor Binding and Signaling Pathways

The binding of adenosine analogs to their receptors triggers a cascade of intracellular events. The A1 and A3 receptors, upon activation, inhibit adenylyl cyclase, leading to a decrease in intracellular cAMP levels. nih.govunifi.it Conversely, A2A and A2B receptor activation stimulates adenylyl cyclase, increasing cAMP. nih.govunifi.it This modulation of cAMP levels is a primary mechanism through which adenosine receptors exert their physiological effects. nih.gov

The interaction of ligands with adenosine receptors is a complex process involving specific amino acid residues within the receptor's transmembrane helices. nih.gov For the A3 receptor, it has been suggested that the ribose 2' and 3'-hydroxyl groups are important for activation. nih.gov Structural modifications at the N6 and C2 positions of the adenine (B156593) ring can significantly influence a ligand's affinity and selectivity for different receptor subtypes. nih.gov The development of macrocyclic agonists has provided evidence that constraining the conformation of the N6 and C2 substituents can lead to biased signaling, where a ligand preferentially activates certain downstream pathways (e.g., G-protein activation versus β-arrestin recruitment). nih.govacs.org These findings highlight the intricate relationship between a ligand's chemical structure and its functional effects at the receptor level.

Influence on Cellular Signaling Pathways (Beyond Direct Enzyme/Receptor Binding)

The biological effects of this compound extend beyond its direct interactions with specific enzymes and receptors, influencing broader cellular signaling networks that govern fundamental processes like cell division.

Cell Cycle Modulation

Nucleoside analogs can exert profound effects on the cell cycle. Adenosine itself has been shown to inhibit cell proliferation and induce cell cycle arrest in a concentration-dependent manner in various cancer cell lines. nih.gov Specifically, in human ovarian cancer cells, adenosine was found to cause G0/G1 phase arrest by modulating the Cdk4/cyclinD1 pathway. nih.gov This suggests that adenosine and its analogs can interfere with the machinery that drives cell cycle progression.

The withdrawal of essential amino acids, which are necessary for cell growth and proliferation, can also lead to cell cycle arrest through various mechanisms. nih.gov For instance, the withdrawal of certain amino acids can trigger a cell cycle stall, while for others, it leads to a quiescent state after the completion of the current cell cycle. nih.gov While direct studies on the effect of this compound on the cell cycle are limited, its nature as a nucleoside analog suggests it could potentially be phosphorylated within cells to form nucleotide derivatives. ontosight.ai These derivatives could then interfere with DNA synthesis, leading to the inhibition of cell division. ontosight.ai This mechanism is a common feature of many antiviral and anticancer nucleoside analogs.

Induction of DNA Damage Pathways

This compound, as a synthetic nucleoside analog, is anticipated to interfere with nucleic acid metabolism, a characteristic that underpins the therapeutic potential of many compounds in this class. While direct studies detailing the specific mechanisms by which it induces DNA damage are not extensively documented in current literature, the actions of related nucleoside analogs provide a framework for its potential impact on DNA integrity.

Generally, nucleoside analogs can induce DNA damage through several established pathways. These include, but are not limited to, incorporation into DNA leading to chain termination, inhibition of enzymes crucial for DNA synthesis and repair, and generation of reactive oxygen species that cause DNA lesions.

One of the most common mechanisms of DNA damage is the generation of single- and double-strand breaks. youtube.com These breaks can occur when the DNA backbone is cleaved, disrupting the genetic code and potentially leading to cell cycle arrest or apoptosis. Another significant form of DNA damage arises from base modifications, such as the deamination of adenosine to inosine, which can cause mispairing during DNA replication and lead to mutations if not corrected by cellular repair mechanisms. researchgate.net

The cellular response to DNA damage involves a complex network of signaling pathways known as the DNA Damage Response (DDR). Key proteins in this response include ATM (ataxia-telangiectasia mutated) and ATR (ATM and Rad3-related) kinases, which are activated by DNA lesions and initiate a cascade of downstream signaling events to coordinate DNA repair, cell cycle checkpoints, and, if the damage is too severe, apoptosis.

Heterocyclic amines, which share structural similarities with the purine core of this compound, have been shown to inhibit DNA excision repair, a critical pathway for correcting DNA damage. researchgate.net Some of these compounds can suppress the incision step of nucleotide excision repair, thereby preventing the removal of damaged DNA segments. researchgate.net

It is plausible that this compound exerts its biological effects through one or more of these DNA damage-inducing mechanisms. However, without specific experimental data, its precise role in the induction of DNA damage pathways remains a subject for further investigation.

| Potential DNA Damage Mechanism | Description | Relevant Repair Pathway |

| DNA Strand Breaks | Cleavage of the phosphodiester backbone, leading to single- or double-strand breaks. | Homologous Recombination (HR), Non-Homologous End Joining (NHEJ) |

| Base Mismatches | Incorporation of the analog or its metabolites leading to incorrect base pairing. | Mismatch Repair (MMR) |

| Inhibition of DNA Repair Enzymes | Direct or indirect inhibition of enzymes like DNA polymerases or topoisomerases. | Multiple pathways depending on the inhibited enzyme. |

| Base Excision Repair Inhibition | Interference with the removal of damaged or modified bases. | Base Excision Repair (BER) |

Effects on Protein Phosphorylation Balances

The balance of protein phosphorylation and dephosphorylation, governed by protein kinases and phosphatases, is a fundamental regulatory mechanism in virtually all cellular processes. Adenosine and its analogs are well-known to modulate these signaling pathways, primarily through their interaction with adenosine receptors and the subsequent regulation of cyclic adenosine monophosphate (cAMP) levels. While specific studies on the effects of this compound on protein phosphorylation are limited, the established roles of related compounds offer insight into its potential mechanisms.

Activation of certain adenosine receptors can lead to the stimulation or inhibition of adenylyl cyclase, the enzyme responsible for synthesizing cAMP. Changes in intracellular cAMP concentration directly impact the activity of cAMP-dependent protein kinase, also known as Protein Kinase A (PKA). PKA is a key enzyme that phosphorylates a wide array of substrate proteins on serine and threonine residues, thereby altering their activity and function. nih.gov

For instance, cAMP-dependent protein kinase has been shown to phosphorylate various cellular proteins, including those involved in muscle contraction, gene expression, and metabolism. nih.govnih.gov The phosphorylation of specific proteins by PKA can trigger a cascade of events leading to a cellular response. The specificity of this response is determined by the particular proteins that are phosphorylated, which can vary depending on the cell type and its physiological state. nih.gov

Furthermore, some adenosine analogs can influence other protein kinase pathways, such as the Protein Kinase C (PKC) pathway. Evidence suggests a potential interplay between PKA and PKC signaling in mediating cellular responses to certain stimuli. nih.gov

The potential effects of this compound on protein phosphorylation are summarized in the table below, based on the known actions of adenosine and its analogs.

| Signaling Pathway Component | Potential Effect of this compound | Consequence |

| Adenylyl Cyclase | Inhibition or stimulation, depending on the adenosine receptor subtype activated. | Altered intracellular cAMP levels. |

| Cyclic AMP (cAMP) | Decrease or increase in concentration. | Modulation of PKA activity. |

| Protein Kinase A (PKA) | Inhibition or activation. | Altered phosphorylation of target proteins. |

| Protein Kinase C (PKC) | Potential indirect modulation through crosstalk with PKA pathways. | Altered phosphorylation of a different set of target proteins. |

Structure Activity Relationship Sar Studies and Molecular Modeling

Elucidating Critical Structural Features for Biological Activity

The biological profile of carbocyclic-3'-amino-adenosine derivatives is intricately linked to their three-dimensional structure. Specific modifications to the carbocyclic ring, the 3'-amino group, and the adenine (B156593) nucleobase can dramatically alter the compound's affinity and efficacy at its target.

The replacement of the ribose sugar with a carbocyclic ring offers increased stability against enzymatic degradation. ontosight.ai The conformation of this ring is a key determinant of biological activity. Non-planar conformations are generally favored to alleviate angle and eclipsing strain that would be present in a planar structure. msu.edulibretexts.org For instance, carbocyclic systems can adopt puckered conformations, such as the "envelope" or "twist" forms in five-membered rings and "chair" or "boat" conformations in six-membered rings, which significantly influences the orientation of substituents and their interaction with the target protein. msu.edulibretexts.orgsaskoer.ca

The stereochemistry of the carbocyclic ring is also crucial. The specific arrangement of substituents on the ring, defined by terms like (1α,2β,3β,4α), dictates the spatial relationship between key functional groups and their ability to fit into the binding pocket of a receptor. ontosight.ai Studies on truncated 3'-aminocarbanucleosides have shown that fixing the carbocyclic ring in a specific conformation, such as the Northern (N) conformation, can be a strategy to develop potent and selective A3 adenosine (B11128) receptor (AR) antagonists. nih.gov

Modifications to the carbocyclic ring through the introduction of various substituents can fine-tune the biological activity of this compound analogs. For example, the introduction of a rigid North-methanocarba (bicyclo[3.1.0]hexane) ring system in place of ribose has been shown to produce A3 AR agonists. nih.gov

The 3'-amino group is a pivotal feature of this compound, contributing to both binding affinity and, in some cases, selectivity for specific receptor subtypes. This group can act as a hydrogen bond donor, similar to the 3'-hydroxyl group in natural adenosine. nih.gov The introduction of a 3'-amino group has been reported to improve selectivity for the A3 AR and enhance aqueous solubility. nih.gov

The adenine nucleobase is a fundamental component for the interaction of this compound with its biological targets. Modifications at various positions on the purine (B94841) ring system can significantly impact affinity and selectivity. The adenine scaffold itself is a common feature in many biologically active molecules and is crucial for interactions with proteins like kinases and methyltransferases. academie-sciences.fr

For adenosine receptor ligands, modifications at the N6-position of the adenine ring are a well-established strategy for enhancing affinity and selectivity, particularly for the A3 subtype. nih.gov Introducing substituted benzyl (B1604629) groups at the N6-position has been shown to increase A3 AR selectivity. nih.gov Furthermore, attaching linkers to the N6-substituent via click chemistry has been successfully employed to create multivalent ligands that retain high A3 AR agonist affinity. nih.gov The C2 and C8 positions of the adenine ring also represent sites for modification that can influence the biological activity profile of these compounds.

Computational Approaches in SAR Analysis

Computational methods are increasingly vital in understanding the SAR of this compound derivatives, providing a molecular-level rationale for observed biological activities and guiding the design of new, more effective compounds.

Molecular docking is a powerful computational tool used to predict the binding orientation and affinity of a ligand within the active site of a target protein. unipi.itnih.gov For this compound analogs, docking simulations have been employed to study their interactions with adenosine receptors. unipi.itnih.gov These simulations help to visualize how the ligand fits into the binding pocket and identify key interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to binding. nih.gov

By comparing the docking poses of different analogs, researchers can rationalize differences in their binding affinities and selectivities. unipi.it For instance, docking studies can reveal why a particular substituent enhances binding by forming a favorable interaction with a specific amino acid residue in the receptor. nih.gov While docking provides a static picture of the ligand-receptor interaction, it is often used as a starting point for more advanced computational techniques like molecular dynamics simulations to explore the dynamic nature of the binding process. unipi.itnih.gov

Pre Clinical in Vitro and in Vivo Non Human Biological Activity and Target Validation

Antiviral Activity and Mechanisms

Carbocyclic-3'-amino-adenosine, also known as Carbocyclic 3'-deazaadenosine (C-c3Ado), demonstrates a broad spectrum of antiviral activity against both DNA and RNA viruses. Its primary antiviral mechanism is the competitive inhibition of S-adenosyl-L-homocysteine (AdoHcy) hydrolase. This inhibition leads to an accumulation of S-adenosyl-L-homocysteine (AdoHcy), which in turn inhibits S-adenosyl-L-methionine (SAM)-dependent methylation reactions essential for viral replication, such as the methylation of the 5' cap of viral mRNA.

Analogs of 3-deazaadenosine, including the carbocyclic derivative known as 3-deaza-(+/-)aristeromycin (DZAri), have demonstrated notable anti-HIV-1 activity. Research indicates that these compounds can significantly reduce the production of the p24 antigen in both acutely and chronically infected cells. The anti-HIV-1 mechanism of these 3-deazanucleosides is multifaceted. Beyond the inhibition of AdoHcy hydrolase, they have been shown to interfere with viral infectivity by decreasing syncytia formation in HIV-1-infected H9 cells. Furthermore, these compounds can inhibit the transcription of the HIV-1 long terminal repeat.

Carbocyclic nucleoside analogs have shown significant promise in inhibiting Hepatitis B Virus (HBV) replication. While direct studies on this compound are limited, research on related compounds provides strong evidence of their anti-HBV potential. For instance, the carbocyclic analog of 2'-deoxyguanosine (B1662781) has been shown to inhibit HBV replication by more than 95% in a human hepatoblastoma-derived cell line (2.2.15) that actively replicates the virus. This inhibition was observed through decreased levels of secreted HBV DNA, reduced HBV polymerase activity, and a decline in intracellular episomal HBV DNA nih.govnih.gov. The mechanism involves the intracellular phosphorylation of the analog and its subsequent incorporation into DNA, where it acts as a competitive inhibitor for dGTP, with a preferential inhibitory effect on the HBV polymerase over cellular DNA polymerases nih.gov.

Furthermore, a series of 7-deazaneplanocin A analogues, which are also carbocyclic nucleosides, exhibited potent anti-HBV activity in vitro, with some compounds showing efficacy against lamivudine- and adefovir-resistant HBV mutants nih.gov.

The potential of adenosine (B11128) analogs as inhibitors of Hepatitis C Virus (HCV) has been demonstrated through studies on related compounds. A 7-deaza-adenosine analog has been identified as a potent and selective inhibitor of HCV replication asm.orgresearchgate.net. The triphosphate form of this analog showed a 20-fold increase in potency in inhibiting the HCV RNA-dependent RNA polymerase (RdRp) compared to its parent compound, while maintaining its inhibitory activity in a bicistronic HCV replicon system with reduced cellular toxicity asm.orgresearchgate.net. This highlights the therapeutic potential of modifying the adenosine scaffold for targeting HCV.

This compound has demonstrated broad-spectrum activity against a variety of RNA viruses. In vitro studies have shown its efficacy in inhibiting the replication of reovirus, measles virus, parainfluenza virus, and vesicular stomatitis virus at concentrations ranging from 0.2-1 microgram/ml nih.gov. Against vesicular stomatitis virus, parainfluenza virus, and measles virus, it was found to be approximately 100 times more potent than ribavirin nih.gov. In vivo, a single dose of this compound protected newborn mice from a lethal infection with vesicular stomatitis virus nih.gov.

Preclinical studies have established the antiviral activity of this compound and its analogs against a range of other viral pathogens:

Herpes Simplex Virus (HSV): The carbocyclic analogue of 3-deazaadenosine has been found to have antiviral activity against herpes simplex virus type 1 in cell culture nih.gov.

Cytomegalovirus (CMV): The activity of carbocyclic adenosine analogues extends to human cytomegalovirus (HCMV). The anti-HCMV activity of these compounds generally correlates with their ability to inhibit AdoHcy hydrolase nih.gov.

Vaccinia Virus: this compound has been shown to inhibit the replication of vaccinia virus in vitro at concentrations of 0.2-1 microgram/ml nih.gov. Its mechanism of action is linked to the inhibition of AdoHcy hydrolase, leading to the inhibition of viral mRNA methylation nih.gov.

Influenza and Respiratory Syncytial Virus (RSV): While direct evidence for this compound is not available, the general class of S-adenosyl-L-homocysteine hydrolase inhibitors, to which it belongs, is known to possess broad-spectrum antiviral activity, suggesting potential efficacy.

Zika Virus: There is currently no specific preclinical data available on the activity of this compound against the Zika virus.

A significant finding in the preclinical evaluation of 3-deazaadenosine analogs is their activity against drug-resistant viral strains. In studies involving HIV-1, 3-deazaneplanocin A (DZNep) and neplanocin A demonstrated a 3- to 18-fold increase in potency against 3'-azido-3'-deoxythymidine (AZT)-resistant isolates compared to their activity against sensitive strains. This suggests a mechanism of action that is distinct from that of reverse transcriptase inhibitors and indicates a potential therapeutic role in managing drug-resistant HIV infections.

Similarly, in the context of HBV, certain 7-deazaneplanocin A analogues have shown activity against lamivudine- and adefovir-associated HBV mutants, highlighting the potential of carbocyclic nucleosides to overcome common resistance pathways nih.gov. The mechanism of resistance to this compound itself has not been extensively studied, but it is hypothesized that mutations in the viral enzymes that are less dependent on methylation or alterations in the cellular AdoHcy hydrolase could confer resistance.

Anticancer Activity and Mechanisms

In addition to its antiviral properties, this compound and related compounds have demonstrated preclinical anticancer activity. The primary mechanism is again linked to the inhibition of S-adenosyl-L-homocysteine (AdoHcy) hydrolase, which plays a critical role in cancer cell biology.

Inhibition of AdoHcy hydrolase by analogs like 3-deazaneplanocin A (DZNep), 3-deazaadenosine (DZA), and neplanocin A (Nep A) has been shown to decrease the expression of EZH2 (enhancer of zeste homolog 2), a histone methyltransferase often overexpressed in breast cancer and associated with a poor prognosis nih.gov. This leads to the inhibition of cancer cell proliferation.

The anticancer effects of these compounds are mediated through several mechanisms:

Cell Cycle Arrest: Treatment with these analogs has been shown to induce G2/M cell cycle arrest in breast cancer cell lines nih.gov.

Apoptosis: The compounds are capable of inducing apoptosis, or programmed cell death, in cancer cells nih.gov.

Cellular Differentiation: An interesting observation is the accumulation of cytoplasmic lipid droplets in breast cancer cells following treatment, which is consistent with a differentiating effect nih.gov.

Furthermore, these S-adenosyl-L-homocysteine hydrolase inhibitors have shown synergistic effects when combined with other anticancer agents. Co-administration with the histone deacetylase (HDAC) inhibitor trichostatin A resulted in a synergistic inhibition of breast cancer cell proliferation nih.gov. A synergistic growth inhibition was also observed when combined with the HER2-directed therapeutic antibody trastuzumab in a HER2-positive breast cancer cell line nih.gov.

Interactive Data Table: Antiviral Activity of this compound and Analogs

| Virus Family | Virus | Compound | Cell Line | Assay | Endpoint | Activity (EC50/IC50) | Citation |

| Retroviridae | HIV-1 | 3-Deaza-(+/-)-aristeromycin | H9 cells, PBMCs | p24 antigen production | Reduction of p24 | Potent inhibition | |

| Hepadnaviridae | HBV | Carbocyclic analog of 2'-deoxyguanosine | 2.2.15 | Viral DNA reduction | >95% inhibition | - | nih.govnih.gov |

| Hepadnaviridae | HBV (wild-type) | 7-Deazaneplanocin A analog | - | Extracellular virion DNA | EC50 | 0.32 µM | nih.gov |

| Hepadnaviridae | HBV (Lamivudine-resistant) | 7-Deazaneplanocin A analog | - | Extracellular virion DNA | EC50 | - | nih.gov |

| Flaviviridae | HCV | 7-Deaza-2'-C-methyl-adenosine | Huh-7 | Replicon assay | Inhibition of replication | Potent inhibition | asm.orgresearchgate.net |

| Poxviridae | Vaccinia Virus | Carbocyclic-3'-deazaadenosine | - | Plaque reduction | Inhibition of replication | 0.2-1 µg/mL | nih.gov |

| Herpesviridae | HSV-1 | Carbocyclic-3'-deazaadenosine | - | - | Antiviral activity | - | nih.gov |

| Herpesviridae | HCMV | 3-Deazaneplanocin A | - | - | IC50 | 0.05-1.35 µg/mL | nih.gov |

| Reoviridae | Reovirus | Carbocyclic-3'-deazaadenosine | - | - | Inhibition of replication | 0.2-1 µg/mL | nih.gov |

| Paramyxoviridae | Measles Virus | Carbocyclic-3'-deazaadenosine | - | - | Inhibition of replication | 0.2-1 µg/mL | nih.gov |

| Paramyxoviridae | Parainfluenza Virus | Carbocyclic-3'-deazaadenosine | - | - | Inhibition of replication | 0.2-1 µg/mL | nih.gov |

| Rhabdoviridae | Vesicular Stomatitis Virus | Carbocyclic-3'-deazaadenosine | - | - | Inhibition of replication | 0.2-1 µg/mL | nih.gov |

Interactive Data Table: Anticancer Activity of 3-Deazaadenosine Analogs

| Cancer Type | Cell Line | Compound | Effect | Mechanism | Citation |

| Breast Cancer | MCF7, MDA-MB-231, SKBr3 | DZNep, DZA, Nep A | Growth inhibition | G2/M cell cycle arrest, Apoptosis, Differentiation | nih.gov |

| Breast Cancer | MCF7, MDA-MB-231, SKBr3 | DZNep, DZA, Nep A + Trichostatin A | Synergistic growth inhibition | HDAC inhibition | nih.gov |

| Breast Cancer (HER2+) | SKBr3 | AHI + Trastuzumab | Synergistic growth inhibition | HER2 inhibition | nih.gov |

Efficacy in Various Cancer Cell Lines (e.g., T-lymphocytes, prostate cancer)

The antitumor potential of adenosine analogs has been explored across various cancer cell lines. While direct studies on this compound are not extensively detailed in publicly available literature, the activity of related adenosine receptor (AR) ligands and nucleoside analogs provides a strong basis for its expected efficacy.

In the context of T-lymphocytes, adenosine is known to suppress antitumor immune responses, particularly affecting T-cell and NK-cell functionality through A2A and A2B adenosine receptors. nih.gov Blockade of these receptors with specific antagonists has been shown to rescue T-cell and NK-cell proliferation and restore their antitumor activity. nih.gov Adenosine signaling can also impair the formation of tumor-reactive T-lymphocytes, contributing to an immunosuppressive tumor microenvironment. nih.gov

Prostate cancer (PCa) cell lines have been a significant focus of research for adenosine-based therapies. Studies have demonstrated that A3 adenosine receptor (A3AR) agonists and antagonists can exert antiproliferative effects on human PCa cell lines, including LNCaP, DU-145, and PC3. nih.gov For instance, the A3AR antagonists AR 292 and AR 357 have shown cytotoxic effects and the ability to induce cell death in these lines. nih.gov Adenosine itself has been found to inhibit cell growth in both androgen-dependent (LNCaP) and androgen-independent (DU-145, PC3) prostate cancer cells. The overexpression of adenosine deaminase (ADA), an enzyme that converts adenosine to inosine, has been associated with higher-grade prostate tumors, suggesting a complex role for adenosine metabolism in cancer progression. biorxiv.org

| Cell Line | Cancer Type | Observed Effects of Related Adenosine Analogs | Key Adenosine Receptor Target |

|---|---|---|---|

| T-lymphocytes / NK Cells | Immune Cells | Suppression of proliferation and antitumor activity by adenosine; rescue by AR antagonists. nih.govnih.gov | A2A / A2B |

| LNCaP | Prostate Cancer (Androgen-Dependent) | Antiproliferative effects, cell cycle arrest, and necrotic cell death induced by A3AR antagonists. nih.gov | A3 |

| DU-145 | Prostate Cancer (Androgen-Independent) | Induction of ferroptosis and cell cycle arrest by A3AR antagonists. nih.gov | A3 |

| PC3 | Prostate Cancer (Androgen-Independent) | Cytotoxic effects and induction of cell death (ferroptosis or necrosis) by A3AR antagonists. nih.gov | A3 |

| A549 | Lung Cancer | Anti-proliferative effect, cell cycle arrest, and apoptosis. nih.gov | A3 |

| SBC-3 | Small Cell Lung Cancer | Induction of apoptosis in a concentration and time-dependent manner. nih.gov | A3 |

Mechanisms of Cytotoxicity (e.g., apoptosis, necrosis, cell proliferation inhibition)

The cytotoxic effects of adenosine analogs in cancer cells are mediated through several well-defined mechanisms, primarily involving the induction of programmed cell death (apoptosis), cell cycle arrest, and, in some cases, necrosis.

Apoptosis: Adenosine and its analogs, particularly A3AR agonists, are known to induce apoptosis in a variety of cancer cell lines. nih.gov This process is often initiated through the intrinsic mitochondrial pathway. For example, in ovarian cancer cells, adenosine treatment leads to the upregulation of the pro-apoptotic protein Bax and downregulation of the anti-apoptotic protein Bcl-2, resulting in the activation of caspase-3. nih.govresearchgate.net Similarly, in human lung cancer cells, A3AR agonists trigger apoptosis through the activation of caspase-3 and -9 and the cleavage of poly(ADP-ribose) polymerase (PARP). nih.gov In some cell lines, such as SBC-3 small cell lung cancer, adenosine induces apoptosis via the A3AR-dependent upregulation of the pro-apoptotic protein AMID. nih.gov

Cell Cycle Arrest: A common mechanism for inhibiting cancer cell proliferation is the induction of cell cycle arrest, preventing cells from progressing through the phases of division. Adenosine analogs have been shown to arrest the cell cycle at different phases. In ovarian cancer cells, adenosine induces arrest in the G0/G1 phase by downregulating cyclin D1 and its associated cyclin-dependent kinase, Cdk4. nih.gov In prostate cancer cell lines, A3AR antagonists have demonstrated the ability to cause significant cell cycle arrest in either the G1 or G2/M phase, depending on the specific compound and cell line. nih.gov

Necrosis: While apoptosis is a controlled form of cell death, necrosis is a more chaotic process often resulting from severe cellular stress. In certain contexts, adenosine analogs can induce necrotic cell death. For example, treatment of LNCaP prostate cancer cells with A3AR antagonists resulted in necrosis rather than apoptosis. nih.gov

| Mechanism | Key Molecular Events | Affected Cancer Cell Lines | Reference Compound Type |

|---|---|---|---|

| Apoptosis | Activation of caspases (-3, -9), cleavage of PARP, altered Bcl-2/Bax ratio, AMID upregulation. nih.govnih.govnih.gov | Lung (A549, SBC-3), Ovarian (OVCAR-3), Leukemia (HL-60). nih.govnih.govnih.govnih.gov | A3 Adenosine Receptor Agonists |

| Cell Cycle Arrest | Downregulation of Cyclin D1 and CDK4 (G1 arrest); accumulation in G2/M phase. nih.govnih.gov | Ovarian (OVCAR-3), Prostate (LNCaP, DU-145, PC3). nih.govnih.gov | Adenosine, A3 Adenosine Receptor Antagonists |

| Necrosis | Induction of programmed necrotic cell death. nih.gov | Prostate (LNCaP, PC3). nih.gov | A3 Adenosine Receptor Antagonists |

| Ferroptosis | Induction of iron-dependent programmed cell death. nih.gov | Prostate (DU-145, PC3). nih.gov | A3 Adenosine Receptor Antagonists |

Targeting Specific Cancer-Related Pathways (e.g., epigenetic markers like EZH2)

The anticancer activity of nucleoside analogs can extend to the modulation of epigenetic pathways that are crucial for tumor progression. One such key target is the Enhancer of Zeste Homolog 2 (EZH2), the catalytic subunit of the Polycomb Repressive Complex 2 (PRC2). nih.gov EZH2 is a histone methyltransferase that catalyzes the trimethylation of histone H3 at lysine 27 (H3K27me3), leading to the silencing of tumor suppressor genes. Overexpression of EZH2 is linked to the progression of numerous cancers, including prostate cancer. nih.gov

Carbocyclic adenosine analogs are known to interfere with this pathway. For instance, 3-deazaneplanocin A (DZNep), a carbocyclic analog, is a well-known inhibitor of S-adenosyl-L-homocysteine (SAH) hydrolase. By inhibiting this enzyme, DZNep causes the intracellular accumulation of SAH, which in turn acts as a potent product inhibitor of S-adenosyl-L-methionine (SAM)-dependent methyltransferases, including EZH2. This leads to a global reduction in histone methylation and the re-expression of silenced tumor suppressor genes.

Given that this compound is a carbocyclic nucleoside analog, it is plausible that it could exert its anticancer effects through a similar mechanism of indirect EZH2 inhibition. By disrupting the methylation cycle, it could potentially reactivate tumor suppressor pathways, thereby inhibiting cancer cell proliferation and survival. EZH2 inhibitors have been shown to enhance the efficacy of conventional chemotherapies like Carboplatin in aggressive-variant prostate cancer cells, suggesting a promising combinatorial therapeutic strategy. nih.gov

Other Biological Activities

Modulation of Protein Kinase Activity

This compound, as an adenosine analog, is anticipated to modulate various protein kinase signaling cascades, which are fundamental to cellular regulation. Adenosine receptors, upon activation, trigger downstream pathways that heavily involve protein kinases.

For example, A3AR activation can lead to the stimulation of the mitogen-activated protein kinase (MAPK) family, specifically extracellular regulated kinases (ERK1/2). nih.gov This activation is part of a feedback mechanism that can regulate the receptor's own sensitivity and function. nih.gov Furthermore, signaling through adenosine receptors can influence the activity of Protein Kinase C (PKC), which is a crucial modulator of many cellular processes, including those relevant to cancer progression and cardioprotection. nih.gov

Beyond receptor-mediated signaling, certain adenosine analogs have been shown to directly inhibit protein kinase activity. N-6-substituted adenosine analogues have been identified as potent inhibitors of Janus kinase 2 (JAK2), which subsequently blocks STAT3 signaling, a critical pathway for cell proliferation and survival in many human cancers. researchgate.net The kinetic mechanisms of cAMP-dependent protein kinase have also been extensively studied using adenosine and its derivatives as competitive inhibitors. psu.edu

Potential in Anti-inflammatory and Cardioprotective Research

Adenosine is widely recognized as a key endogenous molecule with potent anti-inflammatory and cardioprotective properties. jst.go.jpmdpi.com These effects are largely mediated by the activation of A1 and A3 adenosine receptors.

In the context of inflammation, adenosine acts as a paracrine inhibitor, regulating the onset and resolution of the inflammatory process. nih.gov Activation of A2A and A3 receptors on immune cells can suppress the production of pro-inflammatory cytokines like TNF-α, IL-1β, and IL-6 by inhibiting the NF-κB pathway. mdpi.com

In cardiology, adenosine released during myocardial ischemia provides a powerful protective effect against tissue injury. nih.gov Activation of both A1 and A3 receptors is crucial for this cardioprotection. nih.gov Specifically, A3AR activation has been shown to mediate a sustained protective function, making it a promising therapeutic target. nih.gov Notably, adenosine analogs featuring a 3'-amino group have been highlighted for their potential in developing anti-ischemic cardioprotective agents, partly due to the increased water solubility conferred by the protonated amino group at physiological pH. nih.gov This structural feature could enhance the pharmacokinetic properties of a potential therapeutic agent.

Interaction with Serotonin Receptors and Related Neurobiological Implications

There is significant crosstalk between the adenosine and serotonin (5-hydroxytryptamine, 5-HT) neurotransmitter systems, with important implications for neurobiology. Research has established that A3 adenosine receptors can rapidly and selectively modulate the activity of the presynaptic serotonin transporter (SERT). nih.gov

Specifically, activation of A3ARs by agonists has been shown to stimulate 5-HT transport in various regions of the brain. nih.gov This stimulation involves an increase in the maximum velocity (Vmax) of serotonin uptake without significantly altering the affinity (Km) of the transporter. The signaling pathway for this effect involves downstream effectors such as protein kinase G (PKG) and p38 MAPK. nih.gov

This interaction suggests that compounds targeting A3ARs, such as this compound, could have significant neurobiological effects by modulating serotonergic neurotransmission. The regulation of SERT is a primary mechanism of action for many antidepressant medications. Therefore, the ability of A3AR ligands to influence serotonin uptake identifies a potential role for these compounds in the study and potential treatment of serotonin-linked brain disorders. nih.gov

Studies on Specific Enzyme Inhibition (e.g., DNA-N-glycosylase)

This compound and its analogs have been investigated as inhibitors of various enzymes. A key target is S-adenosylhomocysteine (AdoHcy) hydrolase, an enzyme crucial for methylation reactions that depend on S-adenosylmethionine (AdoMet). nih.gov Inhibition of AdoHcy hydrolase can lead to broad-spectrum antiviral activity.

While direct studies on this compound and DNA-N-glycosylase are not extensively detailed in the provided results, the broader class of carbocyclic nucleosides has been explored as potential inhibitors of DNA repair enzymes. nih.gov The replacement of a 2'-deoxynucleoside with a carbocyclic analog in a DNA strand results in a chemically and enzymatically stable "glycosidic" linkage, which has prompted investigation into their role as inhibitors of enzymes involved in repairing oxidative DNA damage. nih.gov The development of small molecule inhibitors, often purine (B94841) analogs, for DNA glycosylases like NEIL1, OGG1, and NTH1 has been a focus of research, highlighting the therapeutic potential of targeting these enzymes. plos.org

In Vitro Assays and Model Systems

The inhibitory potential of this compound and related compounds is quantified using enzyme inhibition assays to determine values like the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50). sciencesnail.com These values are crucial for comparing the potency of different inhibitors. For instance, various carbocyclic adenosine analogs have been identified as potent inhibitors of S-adenosylhomocysteine (AdoHcy) hydrolase. nih.gov

The IC50 value, which represents the concentration of an inhibitor required to reduce an enzyme's activity by 50%, is dependent on experimental conditions such as substrate concentration. nih.gov In contrast, the Ki value reflects the binding affinity of the inhibitor and is considered an absolute value. For example, in the study of adenosine deaminase (ADA) inhibitors, IC50 values were determined for various compounds, with some showing inhibition in the nanomolar to micromolar range. nih.govescholarship.org

Table 1: Enzyme Inhibition Data for Adenosine Analogs

| Compound | Target Enzyme | Inhibition Metric | Value |

|---|---|---|---|

| EHNA | Adenosine Deaminase | IC50 | 6 ± 2 nM nih.gov |

| Compound 1 | Adenosine Deaminase | % Inhibition (at 200 µM) | 89% nih.gov |

| Compound 3 | Adenosine Deaminase | IC50 | 93 ± 17 µM nih.gov |

| Compound 4 | Adenosine Deaminase | IC50 | 260 ± 14 µM nih.gov |

| Compound 17 | Adenosine Deaminase | IC50 | 31 ± 1 µM nih.gov |

| 1,3-Dinitrobenzene | Adenosine Deaminase | IC50 | 284 µM nih.gov |

Cell-based assays are essential for evaluating the biological effects of compounds like this compound in a cellular context. These assays can determine both the desired therapeutic activity, such as antiviral potency, and potential unwanted effects, like cytotoxicity.

Carbocyclic analogs of adenosine have demonstrated significant antiviral activity against a range of DNA and RNA viruses. For example, the carbocyclic analog of 3-deazaadenosine has been shown to inhibit the replication of viruses such as vaccinia, reo, measles, parainfluenza, and vesicular stomatitis virus at low concentrations (0.2-1 µg/ml) without being toxic to host cells like primary rabbit kidney, HeLa, and Vero cells at much higher concentrations (400 µg/ml). nih.gov

The cytotoxicity of these compounds is also assessed in various cell lines. The carbocyclic analog of adenosine has shown different mechanisms of cytotoxicity in cells with adenosine kinase activity compared to those lacking the enzyme. nih.gov Some novel carbocyclic nucleosides have exhibited weak cytostatic activity against certain tumor cell lines. kuleuven.be

Table 2: Antiviral and Cytotoxic Activity of Carbocyclic Adenosine Analogs

| Compound | Virus/Cell Line | Activity | Concentration |

|---|---|---|---|

| Carbocyclic analog of 3-deazaadenosine | Vaccinia, reo, measles, parainfluenza, vesicular stomatitis virus | Antiviral | 0.2-1 µg/ml nih.gov |

| Carbocyclic analog of 3-deazaadenosine | Primary rabbit kidney, HeLa, Vero cells | Cytotoxicity (non-toxic) | 400 µg/ml nih.gov |

Receptor binding assays are utilized to determine the affinity of compounds for specific receptors, often adenosine receptors (A1, A2A, A2B, and A3). nih.govnih.gov These receptors are G protein-coupled receptors (GPCRs) that play significant roles in various physiological processes. nih.govresearchgate.net The binding affinity is typically expressed as a Ki value, determined through competitive binding assays using a radiolabeled or fluorescently labeled ligand. nih.govrevvity.com

Functional assays, on the other hand, measure the downstream effects of receptor binding, such as the modulation of adenylate cyclase activity and subsequent changes in cyclic AMP (cAMP) levels. nih.govnih.govwikipedia.org For instance, A1 and A3 adenosine receptors typically couple to Gi/o proteins, leading to the inhibition of adenylate cyclase, while A2A and A2B receptors couple to Gs proteins, stimulating adenylate cyclase. nih.gov Some adenosine analogs have been shown to act as antagonists at these receptors, blocking the downstream signaling effects. embopress.org

To understand the molecular basis of enzyme inhibition, advanced techniques like X-ray crystallography and biological spectroscopy are employed. These methods provide detailed three-dimensional structures of enzyme-ligand complexes, revealing the specific interactions between the inhibitor and the enzyme's active site.

X-ray diffraction studies have been successfully used to determine the structures of enzymes like adenosine deaminase in complex with potent inhibitors. nih.gov These studies have shown how inhibitors, acting as transition state or reaction coordinate analogs, bind to the active site and interact with key residues and cofactors, such as a zinc ion in the case of adenosine deaminase. nih.gov Such structural insights are invaluable for understanding the mechanism of inhibition and for the rational design of more potent and selective inhibitors. nih.gov

Future Research Directions and Translational Perspectives

Exploration of Novel Carbocyclic Ring Systems and Nucleobase Combinations

A primary avenue of future research involves the synthesis and evaluation of novel carbocyclic ring systems as replacements for the traditional ribose sugar. The core carbocyclic scaffold is a key determinant of the biological activity and selectivity of these nucleoside analogs. Researchers are actively exploring variations in ring size, such as cyclobutane (B1203170) and cyclopentane (B165970) derivatives, to modulate the conformational preferences of the molecule and its interaction with target enzymes. nih.govnih.gov For instance, the introduction of different substituents on the carbocyclic ring can influence the molecule's lipophilicity and metabolic stability.

In addition to modifying the carbocyclic ring, the exploration of different nucleobase combinations is a critical strategy. While adenine (B156593) is the defining feature of carbocyclic-3'-amino-adenosine, the synthesis of analogs with other purine (B94841) and pyrimidine (B1678525) bases could lead to compounds with entirely new biological activities. nih.gov This includes modifications to the adenine ring itself, such as the introduction of substituents at various positions to fine-tune interactions with target proteins. The combination of novel carbocyclic scaffolds with a diverse array of nucleobases offers a vast chemical space to explore for new therapeutic leads.

Rational Design of Analogs with Improved Selectivity and Potency

The rational design of new analogs with enhanced selectivity and potency is a cornerstone of ongoing research efforts. This approach relies heavily on a deep understanding of the structure-activity relationships (SAR) of this compound and its derivatives. By systematically modifying different parts of the molecule and assessing the impact on biological activity, researchers can identify key structural features that are essential for potent and selective inhibition of target enzymes. nih.govnih.gov

Computational modeling and structural biology play a crucial role in this process. Molecular docking studies can predict how different analogs will bind to the active site of a target protein, allowing for the in-silico screening of large compound libraries before committing to chemical synthesis. nih.gov This rational, structure-based approach can significantly accelerate the discovery of new and improved analogs. For example, by understanding the specific interactions between an analog and its target, researchers can design modifications that enhance binding affinity and, consequently, potency. nih.gov The goal is to develop compounds that are highly selective for their intended target, thereby minimizing off-target effects.

Development of Advanced Delivery Systems for Targeted Action

A significant challenge in the therapeutic application of nucleoside analogs, including this compound, is their often-poor bioavailability and lack of tissue specificity. uri.edu To address these limitations, the development of advanced drug delivery systems is a key area of future research. These systems aim to protect the drug from degradation in the body, improve its solubility, and deliver it specifically to the site of action, such as tumor cells or virus-infected cells. uri.edu

One promising approach is the use of prodrugs. nih.gov A prodrug is an inactive or less active form of a drug that is converted into the active form in the body, often at the target site. This can improve the drug's pharmacokinetic profile and reduce systemic toxicity. For example, modifying the this compound molecule with lipophilic groups can enhance its ability to cross cell membranes. nih.gov Other advanced delivery strategies being explored include the use of nanoparticles, liposomes, and antibody-drug conjugates to achieve targeted delivery. uri.edu These technologies hold the potential to significantly enhance the therapeutic index of carbocyclic nucleoside analogs.

Investigation of Broader Spectrum Biological Activities

While much of the research on carbocyclic nucleoside analogs has focused on their antiviral and anticancer properties, there is a growing interest in exploring their potential for a broader range of biological activities. nih.govnih.govnih.gov The structural similarity of these compounds to endogenous nucleosides suggests that they may interact with a variety of cellular enzymes and signaling pathways. nih.gov

Future research will likely investigate the potential of this compound and its analogs as anti-inflammatory, immunomodulatory, or antiparasitic agents. For example, some adenosine (B11128) analogs have shown activity against various parasites. nih.gov A broad-spectrum antiviral activity has been reported for the carbocyclic analog of 3-deazaadenosine, which was found to be effective against several DNA and RNA viruses. nih.gov By screening these compounds against a wider array of biological targets, researchers may uncover novel therapeutic applications for this versatile class of molecules.

Integration of Omics Technologies for Comprehensive Mechanistic Elucidation

To gain a deeper understanding of how this compound and its analogs exert their biological effects, researchers are increasingly turning to "omics" technologies. nih.gov These high-throughput approaches, including genomics, transcriptomics, proteomics, and metabolomics, allow for a global analysis of the molecular changes that occur in cells upon treatment with a compound. nih.gov

By integrating data from these different omics platforms, researchers can construct a comprehensive picture of the drug's mechanism of action. nih.gov For example, transcriptomic analysis can reveal which genes are turned on or off in response to the drug, while proteomic analysis can identify changes in protein expression levels. Metabolomic studies can shed light on how the drug affects cellular metabolism. This systems-level approach can help to identify not only the primary target of the drug but also other downstream pathways that are affected, providing valuable insights for further drug development and identifying potential biomarkers of drug response. nih.gov

Challenges and Opportunities in Pre-clinical Development and Translation

The translation of promising carbocyclic nucleoside analogs from the laboratory to the clinic is a complex and challenging process. One of the major hurdles is the rigorous pre-clinical testing required to assess the safety and efficacy of a new drug candidate. This includes extensive in vitro and in vivo studies to evaluate the compound's ADME (absorption, distribution, metabolism, and excretion) properties, as well as its potential for toxicity.

Despite these challenges, there are also significant opportunities for the successful clinical development of these compounds. The well-established precedent for nucleoside analogs as approved drugs for various diseases provides a solid foundation for their continued development. nih.gov Advances in drug delivery technologies and a deeper understanding of their mechanisms of action are helping to overcome some of the traditional limitations of this class of compounds. uri.edunih.gov Continued investment in pre-clinical research and collaboration between academic and industry partners will be crucial for translating the therapeutic potential of this compound and its analogs into new medicines.

Ethical Considerations in Basic Chemical Biology Research of Nucleoside Analogs

The conduct of basic chemical biology research involving nucleoside analogs, like all biomedical research, is governed by a set of fundamental ethical principles. fiveable.mesolubilityofthings.com These principles are in place to ensure the responsible and humane conduct of research.

Key ethical considerations include:

Respect for Persons: This principle requires that researchers treat individuals as autonomous agents and protect those with diminished autonomy. In the context of basic research, this often relates to the source of any human-derived materials used. swissethics.ch

Beneficence: This principle entails an obligation to maximize potential benefits and minimize possible harms. solubilityofthings.com While basic research may not have immediate therapeutic applications, the potential for future medical advancements is a key benefit.

Justice: This principle requires that the benefits and burdens of research are distributed fairly. solubilityofthings.com

In practice, these principles are upheld through mechanisms such as Institutional Review Board (IRB) or Research Ethics Committee (REC) oversight. fiveable.me These committees review research proposals to ensure that they are ethically sound and that the rights and welfare of any human participants or the source of human materials are protected. As research on powerful new technologies like CRISPR genome editing advances, the ethical considerations surrounding genetic manipulation and its potential applications become even more critical. nih.gov Open dialogue and adherence to established ethical guidelines are essential for ensuring that the pursuit of scientific knowledge is conducted in a responsible and ethical manner. fiveable.me

Q & A

Q. What are the established synthetic pathways for Carbocyclic-3'-amino-adenosine, and how do reaction conditions influence yield?

Methodological Answer: Synthesis typically involves nucleoside analog preparation via carbocyclic ring formation and amino group substitution. Key steps include: